molecular formula C11H12F2O3 B7998831 3-n-Butoxy-4,5-difluorobenzoic acid

3-n-Butoxy-4,5-difluorobenzoic acid

Cat. No.: B7998831
M. Wt: 230.21 g/mol
InChI Key: YJNMTIYLMPHUED-UHFFFAOYSA-N
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Description

3-n-Butoxy-4,5-difluorobenzoic acid: is an organic compound with the molecular formula C11H12F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-difluorobenzoic acid.

    Butoxylation: The 4,5-difluorobenzoic acid undergoes a nucleophilic substitution reaction with n-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, to introduce the butoxy group at the 3-position.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

    Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Esterification: Formation of esters like methyl 3-n-butoxy-4,5-difluorobenzoate.

    Reduction: Formation of 3-n-butoxy-4,5-difluorobenzyl alcohol.

Scientific Research Applications

3-n-Butoxy-4,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzoic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity. The butoxy group can influence the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved vary based on the compound’s use in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-n-Butoxybenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and properties.

    4,5-Difluorobenzoic acid:

    3-n-Butoxy-4-fluorobenzoic acid: Contains only one fluorine atom, leading to different chemical behavior.

Uniqueness

3-n-Butoxy-4,5-difluorobenzoic acid is unique due to the combination of the butoxy group and two fluorine atoms, which impart distinct chemical properties

Biological Activity

3-n-Butoxy-4,5-difluorobenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its chemical stability and alters its interaction with biological targets, making it a candidate for various therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H13F2O3
  • Molecular Weight : 256.23 g/mol

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Fluorine atoms can be substituted with other nucleophiles.
  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity, which may facilitate its penetration through cell membranes. The butoxy group also plays a significant role in modulating solubility and bioavailability.

Research Findings

Recent studies have investigated the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor activity. Cell line assays showed that the compound inhibited proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : A study involving the treatment of E. coli infections in mice showed that administration of the compound led to a significant decrease in bacterial load compared to controls.
  • Case Study 2 : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-n-Butoxybenzoic AcidLacks fluorine atomsLimited antimicrobial activity
4,5-Difluorobenzoic AcidContains two fluorine atomsModerate anti-inflammatory effects
3-n-Butoxy-4-fluorobenzoic AcidContains one fluorine atomWeaker antitumor activity compared to target

Properties

IUPAC Name

3-butoxy-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-3-4-16-9-6-7(11(14)15)5-8(12)10(9)13/h5-6H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNMTIYLMPHUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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